4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound notable for its complex molecular structure and significant biological activity. Its molecular formula is , with a molecular weight of approximately 578.8 g/mol. This compound is recognized primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting receptors containing GluN2C or GluN2D subunits, making it a valuable tool in neurological research.
The compound is classified within the broader category of NMDA receptor antagonists, which are compounds that inhibit the action of NMDA receptors involved in synaptic plasticity and memory function. Its unique structure includes a bromo-substituted quinoline, a pyrazole moiety, and a carboxylic acid functional group, contributing to its pharmacological properties.
The synthesis of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, general methodologies for synthesizing similar pyrazoline derivatives include:
The molecular structure of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be represented using various notation systems:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 578.8 g/mol |
IUPAC Name | 4-[5-(6-bromo-2-oxo-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI | InChI=1S/C28H21BrClN3O4/c29... |
SMILES | C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)... |
The presence of various functional groups such as carboxylic acids and pyrazoles significantly influences its chemical reactivity.
The chemical reactivity of this compound is primarily influenced by its functional groups:
As a non-competitive antagonist of NMDA receptors, 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid binds to a site distinct from the glutamate and glycine binding sites on the NMDA receptor. This binding prevents receptor activation even in the presence of these agonists. Studies indicate that it interferes with a pre-gating step in receptor activation, affecting the transition of the receptor to its ion-conducting state .
Research utilizing single-channel recordings has identified specific residues within the GluN2 agonist binding domain crucial for this compound's selectivity, highlighting its unique interactions with NMDA receptors .
The physical properties of 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-y)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-y)-4 oxobutanoic acid include:
Property | Details |
---|---|
Appearance | Typically appears as a solid powder |
Solubility | Soluble in organic solvents |
Stability | Stable under normal laboratory conditions |
Chemical properties include its ability to undergo typical reactions associated with carboxylic acids and pyrazoles as discussed earlier.
The primary application of 4-(3-(6-bromo-2-oxo-4-phenyldihydroquinolin–3-y)-5-(2-chlorophenyl)-4,5-dihydro–1H-pyrazol–1-y)–4 oxobutanoic acid lies in research settings focused on NMDA receptor function. Its selective inhibition of specific receptor subtypes makes it instrumental in studying neurological processes such as:
This compound serves as a lead compound in drug development aimed at treating these conditions due to its unique pharmacological profile .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: